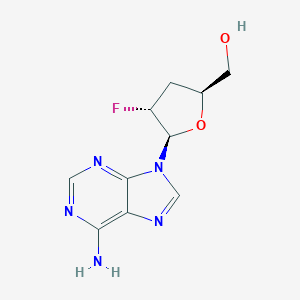

2'-Fluoro-2',3'-dideoxyadenosine

描述

Structure

3D Structure

属性

CAS 编号 |

110143-05-0 |

|---|---|

分子式 |

C10H12FN5O2 |

分子量 |

253.23 g/mol |

IUPAC 名称 |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |

InChI 键 |

KBEMFSMODRNJHE-BAJZRUMYSA-N |

SMILES |

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |

手性 SMILES |

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |

规范 SMILES |

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |

其他CAS编号 |

110143-05-0 |

同义词 |

2'-beta-F-ddAdo 2'-beta-fluoro-2',3'-dideoxyadenosine 2'-F-ara-ddA 2'-fluoro-2',3'-dideoxyadenosine 2'-fluoro-ara-2',3'-dideoxyadenosine 2'-fluoro-ribo-2',3'-dideoxyadenosine 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine 9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine F-ara-ddA F-ribo-ddA lodenosine NSC 613792 |

产品来源 |

United States |

Genesis and Evolution of 2 Fluoro 2 ,3 Dideoxyadenosine Within Dideoxynucleoside Analogs

Historical Trajectory of Research on Fluorinated Nucleoside Analogs in Antiviral and Anticancer Therapy

The journey into modifying nucleosides for therapeutic use saw a pivotal turn with the introduction of fluorine. mdpi.com The unique properties of the fluorine atom—its small size, similar to hydrogen, and high electronegativity, akin to a hydroxyl group—made it an attractive candidate for bioisosteric replacement in drug design. nih.govnih.gov This substitution can enhance metabolic stability and alter the electronic properties of the parent molecule, often leading to improved biological activity. mdpi.commdpi.com

The exploration of fluorinated nucleosides as therapeutic agents began in earnest following the development of the anticancer drug 5-fluorouracil (B62378) (5-FU). mdpi.com This success spurred widespread interest in synthesizing other fluorinated analogs for both anticancer and antiviral applications. mdpi.commdpi.com Researchers began systematically incorporating fluorine into either the sugar moiety or the nucleobase of nucleosides, leading to compounds with enhanced selectivity and specificity for viral enzymes like DNA and RNA polymerase. mdpi.com

One of the earliest examples of modifying the sugar scaffold with fluorine was the synthesis of 2'-deoxy-2'-fluorouridine (B118953) by Codington and colleagues in 1961. oup.com Subsequent studies revealed that such 2'-fluoro nucleosides were resistant to degradation by nucleases. oup.com This stability was a crucial finding, as rapid metabolic breakdown was a significant hurdle for early nucleoside analogs. Over the decades, this line of research has been fruitful, with more than thirty nucleoside analogs, many containing fluorine, receiving approval for treating viral infections, cancers, and other diseases. nih.gov

The table below highlights key milestones in the historical development of fluorinated nucleoside analogs.

| Era | Key Development | Significance | Reference Compound(s) |

|---|---|---|---|

| 1960s | First synthesis of a 2'-fluoro nucleoside. oup.com | Demonstrated the feasibility of sugar modification with fluorine and led to the discovery of increased stability against nuclease degradation. oup.com | 2'-Deoxy-2'-fluorouridine oup.com |

| 1970s-1980s | Increased awareness of fluorine's unique properties for drug design. nih.gov | Fluorine was recognized for its ability to act as a bioisostere of a hydroxyl group, leading to more targeted design strategies. nih.govnih.gov | Various 2'-position fluorinated nucleosides nih.gov |

| 1980s-Present | Development of numerous fluorinated nucleosides for antiviral (especially HIV and HCV) and anticancer therapy. nih.govoup.com | Led to several clinically successful drugs and prodrugs with improved efficacy and metabolic profiles. mdpi.comoup.com | Gemcitabine, Sofosbuvir oup.com |

Conceptual Advancements in Nucleoside Analog Design

The design of effective nucleoside analogs hinges on understanding their mechanism of action and metabolic pathways. A major conceptual breakthrough was the "chain terminator" approach. nih.gov This strategy involves modifying the sugar part of the nucleoside to remove the 3'-hydroxyl (-OH) group. Since this group is essential for forming the phosphodiester bond that extends a DNA or RNA chain, its absence causes the polymerase enzyme to halt replication, effectively terminating the chain. This concept was famously utilized in Sanger sequencing to determine DNA sequences and became the cornerstone of many antiviral drugs. nih.govsci-hub.box The first examples of this approach to be approved as drugs were the 2',3'-dideoxynucleosides, such as Dideoxycytidine (Zalcitabine) and Dideoxyinosine (Didanosine), which were effective against the Human Immunodeficiency Virus (HIV). nih.gov

The evolution of these "chain terminators" led to more complex designs aimed at overcoming limitations like poor metabolic stability and toxicity. The strategic placement of a fluorine atom was a key advancement. Specifically for 2'-Fluoro-2',3'-dideoxyadenosine (F-ddA), the design combines the chain-terminating feature of a dideoxynucleoside with the metabolic advantages conferred by fluorine.

F-ddA was developed as an analog of 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov While ddA showed antiretroviral activity, it was hampered by rapid metabolic degradation, primarily through deamination to 2',3'-dideoxyinosine (ddI) and subsequent cleavage. nih.gov The introduction of a fluorine atom at the 2'-beta (or "up," corresponding to an arabinose configuration) position in F-ddA was conceived to address this instability. nih.govnih.gov This single substitution resulted in a compound that is significantly more resistant to both acidic conditions and enzymatic degradation by adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase. nih.govnih.govasm.org

Research demonstrated that F-ddA is deaminated about 10 times less rapidly than its parent compound, ddA. nih.gov Furthermore, unlike ddA, F-ddA favors a more direct anabolic pathway to its active triphosphate form, which is a potent inhibitor of reverse transcriptase. nih.govasm.org This improved metabolic profile makes F-ddA a more efficient and promising candidate for antiviral therapy. nih.govasm.org

The following table provides a comparative overview of the properties of 2',3'-dideoxyadenosine and its fluorinated analog.

| Property | 2',3'-dideoxyadenosine (ddA) | This compound (F-ddA) |

|---|---|---|

| Mechanism | Chain terminator of DNA synthesis nih.gov | Chain terminator of DNA synthesis asm.org |

| Metabolic Stability | Rapidly deaminated to dideoxyinosine and susceptible to acid degradation. nih.gov | Resistant to acid degradation and deaminated ~10x slower than ddA. nih.govnih.govasm.org |

| Enzyme Resistance | Degraded by purine nucleoside phosphorylase after deamination. nih.gov | Resistant to purine nucleoside phosphorylase. nih.govnih.gov |

| Activation Pathway | Primary metabolic route is catabolic (degradation). nih.gov | Favors a more direct anabolic route to the active triphosphate form. nih.gov |

Synthetic Strategies and Chemical Derivatization of 2 Fluoro 2 ,3 Dideoxyadenosine Analogs

Stereocontrolled Chemical Synthesis

The precise control of stereochemistry during the synthesis of 2'-Fluoro-2',3'-dideoxyadenosine analogs is critical for their biological function. Different stereoisomers can exhibit vastly different activities, making stereocontrolled synthesis a cornerstone of their development.

Regioselective Introduction of Fluorine at the 2'-Position

The regioselective introduction of a fluorine atom at the 2'-position of the nucleoside sugar ring is a challenging yet crucial step in the synthesis of these analogs. Various fluorinating agents and strategies have been developed to achieve this with high selectivity.

One common method involves the use of electrophilic fluorinating reagents. For instance, N-fluorobenzenesulfonimide (NFSI) has been used for the diastereoselective fluorination of a glycal to produce a 1',2'-difunctionalized furanoside intermediate. acs.org Another approach utilizes Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex) for the fluorination of secondary and tertiary alcohols, with a preference for tertiary alcohols. nih.gov

A notable strategy involves the rearrangement of a 3'-bromo group to the 2'-position during a 3'-fluorination reaction, which has been used to synthesize 3'-α-fluoro-2',3'-dideoxyadenosine. nih.gov The choice of fluorinating agent can also influence the regioselectivity of the reaction when opening epoxide rings. nih.gov

| Reagent/Method | Application | Outcome |

| N-Fluorobenzenesulfonimide (NFSI) | Diastereoselective fluorination of a glycal. | High diastereoselectivity in producing a 1',2'-difunctionalized furanoside. acs.org |

| Olah's Reagent (Pyridine-HF) | Fluorination of secondary and tertiary alcohols. | Preferential fluorination of tertiary alcohols. nih.gov |

| Rearrangement during fluorination | Synthesis of 3'-α-fluoro-2',3'-dideoxyadenosine. | Facile synthesis through rearrangement of a 3'-bromo group. nih.gov |

Enantioselective and Diastereoselective Synthetic Pathways

Achieving the correct enantiomeric and diastereomeric form of this compound is paramount. Enantioselective synthesis often employs chiral catalysts or starting materials to control the stereochemistry at key centers.

For example, the synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) utilizes a biocatalytic desymmetrization to establish the stereochemistry at the 4'-carbon and a Noyori-type asymmetric transfer hydrogenation for the 3'-hydroxyl group. nih.gov Diastereoselective control can be achieved through various means, including the use of chiral auxiliaries or substrate-controlled reactions. A general and diastereoselective fluorination/glycosylation strategy has been developed that proceeds through a stable 2'-deoxyfluorosulfonimide sugar intermediate. acs.org

Utilization of Protecting Group Chemistry in this compound Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. They are used to temporarily block reactive functional groups, allowing for selective reactions at other positions. umich.edu

In nucleoside chemistry, the hydroxyl groups of the sugar moiety and the exocyclic amino group of the adenine (B156593) base are commonly protected. umich.edu For the hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are frequently used due to their stability and ease of removal. youtube.com The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group, which can be removed under mild acidic conditions. umich.edu

The exocyclic amino group of adenine is typically protected with an acyl group, such as a benzoyl or pivaloyl group, to prevent unwanted side reactions during the synthesis. acs.orgumich.edu The choice of protecting groups is critical and must be compatible with the reaction conditions of subsequent steps.

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., trichloroacetic acid) umich.edu |

| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) nih.gov |

| Triisopropylsilyl (TIPS) | Hydroxyl | Fluoride ion (e.g., TBAF) |

| Benzoyl (Bz) | Exocyclic Amino | Basic conditions (e.g., ammonia) mdpi.com |

| Pivaloyl (Piv) | Exocyclic Amino | Basic conditions |

Advanced Purification Methodologies for this compound

The purification of this compound and its analogs is a critical step to ensure high purity for biological evaluation. Advanced chromatographic techniques are often employed to separate the desired product from starting materials, reagents, and stereoisomeric byproducts.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of these compounds, often using reversed-phase columns. Crystallization is another important purification method that can provide highly pure material, especially for intermediates in the synthetic pathway. nih.gov For instance, the selective crystallization of an N-silyl nucleoside intermediate has been used to isolate the desired β-anomer after a glycosylation step. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Approaches to this compound Analogs

Biocatalytic and chemoenzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. rsc.org These approaches utilize enzymes to catalyze key steps in the synthetic sequence, often with high stereoselectivity and under mild reaction conditions. chemrxiv.org

Enzymes such as nucleoside 2'-deoxyribosyltransferases (NDTs) can catalyze the transfer of a deoxyribose moiety from a donor nucleoside to a nucleobase, including fluorinated bases. rsc.org For example, wild-type LlNDT-2 has been shown to accept 2'-fluoro-2'-deoxyribonucleosides as sugar donor substrates. rsc.org

Multi-enzyme cascade reactions have been developed for the synthesis of 2'-functionalized purine (B94841) analogs. chemrxiv.org One such cascade involves the use of an aldolase (B8822740), a kinase, and a phosphorylase to construct the fluorinated nucleoside from simpler starting materials. chemrxiv.orgnih.gov For instance, enzymes from the purine nucleoside salvage pathway have been engineered to produce 2'-fluoro adenosine (B11128) analogs. chemrxiv.org Chemoenzymatic strategies combine chemical synthesis with enzymatic steps. For example, a chemical synthesis can be used to prepare a fluorinated sugar intermediate, which is then enzymatically coupled to the nucleobase. thieme-connect.comnih.gov

| Enzyme Class | Role in Synthesis | Example |

| Nucleoside 2'-deoxyribosyltransferase (NDT) | Glycosylation | LlNDT-2 catalyzes the formation of 2'-fluoro-2'deoxynucleosides. rsc.org |

| Aldolase | Carbon-Carbon bond formation | DERA aldolase variants used in the synthesis of 2-modified pentose (B10789219) phosphates. chemrxiv.org |

| Kinase | Phosphorylation | Engineered adenylate and guanylate kinases used in the synthesis of a cyclic dinucleotide containing a 2'-fluoro-modified AMP unit. nih.govacs.org |

| Purine Nucleoside Phosphorylase (PNP) | Glycosidic bond formation | E. coli PNP used to install the 2-fluoroadenine (B1664080) nucleobase. nih.govmedchemexpress.com |

Design and Synthesis of Prodrugs of this compound

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The prodrug approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

For this compound, prodrug strategies often focus on modifying the 5'-hydroxyl group to enhance cellular uptake and phosphorylation. nih.gov For example, 5'-phosphate diesters have been synthesized as potential prodrugs of 2',3'-didehydro-2',3'-dideoxyadenosine, which are designed to be hydrolyzed to the active nucleoside or its 5'-monophosphate. nih.gov

Another approach involves designing the nucleoside analog itself to be a prodrug. 2'-Fluoro-2'-deoxyadenosine has been investigated as a potential prodrug for 2-fluoroadenine. cymitquimica.comchemicalbook.com In this case, the nucleoside is cleaved by an enzyme, such as E. coli purine nucleoside phosphorylase (PNP), to release the toxic base within target cells. medchemexpress.com

cycloSal-Pronucleotide Conjugation Strategies for this compound

The cycloSaligenyl (cycloSal) pronucleotide approach is a prominent strategy to enhance the biological activity of nucleoside analogs like this compound (FddA). nih.govimrpress.comnih.govnih.gov Nucleoside analogs require intracellular phosphorylation to their triphosphate form to become active, with the initial phosphorylation to the monophosphate often being a rate-limiting and inefficient step. nih.govuni-hamburg.de The negatively charged monophosphates themselves cannot easily cross cell membranes. nih.gov The cycloSal-pronucleotide strategy circumvents this by masking the phosphate (B84403) group with a lipophilic salicyl alcohol moiety, creating a neutral phosphate triester that can more readily diffuse across cellular membranes. nih.govuni-hamburg.de This delivery system is designed for a chemically driven, rather than enzymatic, intracellular release of the nucleoside monophosphate, triggered by pH changes. nih.govuni-hamburg.deingentaconnect.comresearchgate.net

In the context of FddA, this strategy has been applied to its two diastereomers: the arabino-configured this compound (F-ara-ddA), which is a known anti-HIV agent, and the ribo-configured analogue (F-ribo-ddA), which is inactive. acs.orgnih.govacs.org Researchers hypothesized that the inactivity of F-ribo-ddA was due to a metabolic block at the first phosphorylation step. acs.org To investigate this, novel, lipophilic cycloSal triesters of both F-ara-ddA and F-ribo-ddA were synthesized. acs.orgnih.govacs.org

The key findings from these studies were:

Overcoming Metabolic Blockade : The cycloSal-pronucleotide of the inactive F-ribo-ddA exhibited significant anti-HIV activity, even higher than that of the parent F-ara-ddA. acs.orgnih.gov This demonstrated that the pronucleotide approach successfully bypassed the metabolic blockade, allowing the intracellular formation of the corresponding monophosphate. acs.orgnih.gov

Enhanced Potency : The cycloSal derivatives of the already active F-ara-ddA proved to be approximately 10-fold more potent against HIV in CEM cells than the parent nucleoside itself. nih.govacs.org

Increased Lipophilicity : The cycloSal moiety considerably increased the lipophilicity of the nucleoside analogs, facilitating cellular uptake. nih.govacs.org

Metabolic Stability : The cycloSal-phosphate triesters were found to be completely resistant to deamination by adenosine deaminase (ADA) and AMP deaminase, enzymes that can otherwise inactivate the parent nucleoside. nih.govacs.org In contrast, the parent F-ribo-ddA was deaminated 50 times faster than the F-ara-ddA analogue. nih.govacs.org

Hydrolysis studies confirmed that the cycloSal-triester precursors selectively release the respective nucleoside monophosphates. acs.orgnih.govacs.org

Table based on data reported in studies on cycloSal-pronucleotides of FddA, highlighting the significant increase in potency and the activation of the previously inactive ribo-isomer. acs.orgnih.govacs.org

Adenosine Deaminase-Activated Prodrug Systems for this compound

A different prodrug strategy for this compound (FddA) involves designing derivatives that are activated by the enzyme adenosine deaminase (ADA). nih.gov This enzyme is crucial for purine metabolism and catalyzes the deamination of adenosine and its analogs. medchemexpress.com The goal of this approach is to create lipophilic prodrugs that can better penetrate biological barriers, such as the blood-brain barrier, and then undergo ADA-catalyzed hydrolysis in the target tissue to release the active anti-HIV agent, in this case, the inosine (B1671953) analog of FddA, 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)hypoxanthine (F-ddI). nih.gov

The parent compound, FddA (specifically F-ara-ddA), is a substrate for ADA but is deaminated about 10 times less rapidly than its non-fluorinated counterpart, 2',3'-dideoxyadenosine (B1670502). nih.gov This inherent partial stability provides a basis for creating prodrugs with tailored activation rates. The synthetic approach focuses on modifying the 6-position of the purine ring. A series of 6-substituted amino analogs of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl) purines were synthesized from the corresponding 6-chloro analog. nih.gov This 6-chloro intermediate is a versatile precursor for introducing various functionalities. nih.govnih.gov

A critical feature of these nucleosides is the 2'-fluoro substitution, which protects the glycosylic bond from acid-catalyzed cleavage, a significant advantage for prodrug stability. nih.gov Research on these compounds yielded several key findings:

Increased Lipophilicity : Derivatives such as the 6-ethylamino and 6-dimethylamino analogs were found to be approximately 100 times more lipophilic than F-ddI, which is desirable for improved membrane penetration. nih.gov

Variable ADA-Catalyzed Hydrolysis : The rate at which ADA catalyzed the hydrolysis of the 6-substituent varied widely depending on the nature of the substituent. The rates ranged from only slightly slower to thousands of times slower than the deamination of the parent F-ddA. nih.gov This variability allows for the fine-tuning of the drug release rate.

Direct Activity of Some Prodrugs : The 6-dimethylamino analog was unique in that it possessed intrinsic anti-HIV activity without requiring prior ADA hydrolysis. nih.gov

Table summarizing the properties of various 6-substituted FddA analogs designed as ADA-activated prodrugs. Data is compiled from studies on lipophilic, acid-stable prodrug systems. nih.gov

Intracellular Pharmacodynamics and Molecular Mechanisms of Action of 2 Fluoro 2 ,3 Dideoxyadenosine

Anabolism and Catabolism of 2'-Fluoro-2',3'-dideoxyadenosine

For F-ddA to exert its antiviral effect, it must be converted intracellularly to its active triphosphate form, this compound triphosphate (F-ddATP). This process is a sequential phosphorylation cascade catalyzed by host cell kinases.

Studies in human T-cell lines, such as MOLT-4, have shown that F-ddA undergoes a more direct anabolic pathway to its active triphosphate form compared to its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov The initial and rate-limiting step is the phosphorylation of F-ddA to its monophosphate, this compound monophosphate (F-ddAMP). Research suggests that deoxycytidine kinase is the primary enzyme responsible for this initial phosphorylation. nih.gov Subsequent phosphorylations to the diphosphate (B83284) (F-ddADP) and finally to the active triphosphate (F-ddATP) are carried out by other cellular kinases. nih.gov

In MOLT-4 cells, the accumulation of the di- and triphosphate forms of F-ddA was found to be approximately 20-fold and 5-fold greater, respectively, than the corresponding metabolites of ddA over the same period. nih.gov This enhanced phosphorylation contributes significantly to its potent anti-HIV activity. asm.org A sensitive HPLC-based method has been developed to quantify F-ddATP levels in human lymphocytes, which is crucial for clinical monitoring. nih.gov

Adenosine (B11128) deaminase (ADA) is a key enzyme in the purine (B94841) salvage pathway that deaminates adenosine and its analogs. A significant challenge with many adenosine-based antiviral nucleosides is their rapid deamination by ADA to less active or inactive inosine (B1671953) derivatives. This deamination can represent a major catabolic route, reducing the intracellular concentration of the parent compound available for anabolic phosphorylation.

However, this compound exhibits a notable resistance to deamination by ADA. Enzymological studies have revealed that F-ddA is deaminated at a rate approximately 10 times slower than its non-fluorinated counterpart, ddA. nih.gov This resistance to ADA is a key metabolic advantage, as it increases the intracellular half-life of F-ddA, allowing for more efficient conversion to its active triphosphate form. asm.org While intestinal ADA can still present a barrier to oral absorption, the inherent resistance of the F-ddA molecule itself minimizes this catabolic pathway once it reaches the systemic circulation and target cells. nih.gov The reduced susceptibility to ADA contributes to a more favorable pharmacokinetic profile for F-ddA. nih.gov

Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides, separating the purine base from the sugar moiety. wikipedia.org This process, known as phosphorolysis, can be a significant route of inactivation for nucleoside analogs.

The deaminated product of ddA, 2',3'-dideoxyinosine (ddI), is readily cleaved by PNP. nih.gov In contrast, the deaminated product of F-ddA, 2'-fluoro-2',3'-dideoxyarabinosylhypoxanthine, is resistant to hydrolysis by PNP. nih.gov This resistance to PNP-mediated cleavage further enhances the metabolic stability of F-ddA and its metabolites within the cell. nih.gov

Interestingly, while wild-type human PNP cannot efficiently use adenosine-based compounds like F-ddA as substrates, specific mutations in the enzyme can alter its substrate specificity. nih.govnih.gov For instance, a double mutant of human PNP has been engineered to effectively cleave F-ddA into the cytotoxic drug 2-fluoroadenine (B1664080), a strategy explored for targeted cancer therapy. nih.govnih.govmedchemexpress.com However, in the context of its antiviral activity, the resistance of F-ddA and its deaminated metabolite to wild-type PNP is a beneficial property that contributes to its sustained intracellular concentrations. nih.gov

| Enzyme | Interaction with this compound (F-ddA) | Interaction with 2',3'-dideoxyadenosine (ddA) |

| Deoxycytidine Kinase | Catalyzes the initial phosphorylation of F-ddA to F-ddAMP. nih.gov | Phosphorylates ddA, but less efficiently than F-ddA. nih.gov |

| Adenosine Deaminase (ADA) | Deaminates F-ddA at a rate 10 times slower than ddA. nih.gov | Rapidly deaminates ddA to 2',3'-dideoxyinosine (ddI). nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | The deaminated product of F-ddA is resistant to cleavage by PNP. nih.gov | The deaminated product of ddA (ddI) is readily cleaved by PNP. nih.gov |

Target Enzyme Inhibition and Replication Disruption by this compound

The antiviral activity of F-ddA is ultimately realized through the interaction of its active triphosphate metabolite, F-ddATP, with viral enzymes, leading to the disruption of the viral replication cycle.

The primary molecular target of F-ddA is the viral reverse transcriptase (RT), an essential enzyme for retroviruses like HIV that converts the viral RNA genome into DNA. youtube.comyoutube.com The active metabolite, F-ddATP, acts as a potent inhibitor of HIV-1 RT. asm.org

F-ddATP functions as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov This means that F-ddATP competes with dATP for binding to the active site of the RT enzyme. nih.gov Despite the presence of a 3'-hydroxyl group, which is typically required for chain elongation, F-ddATP acts as a "translocation-defective reverse transcriptase inhibitor (TDRTI)". nih.govnih.gov Studies have shown that RT can incorporate F-ddATP more efficiently than the natural dATP. nih.govnih.gov Once incorporated, the presence of the 4'-ethynyl group in a related compound, EFdA, is thought to fit into a hydrophobic pocket of the RT, hindering the translocation of the enzyme along the nucleic acid template. nih.govnih.gov This effectively stalls further DNA synthesis. nih.gov

The inhibitory constants (Ki) for the triphosphate form of the related compound 2',3'-dideoxyadenosine (ddATP) against HIV RT are in the nanomolar range, highlighting its potent inhibitory activity. doi.org

The central mechanism by which F-ddA and other dideoxynucleosides halt viral replication is through nucleic acid chain termination. nih.gov During reverse transcription, DNA polymerases, including viral RT, synthesize a DNA strand by adding nucleotides to the 3'-end of the growing chain. msu.edu This process requires a free 3'-hydroxyl (-OH) group on the sugar of the last incorporated nucleotide to form a phosphodiester bond with the incoming nucleotide. fiveable.meletstalkacademy.coms3waas.gov.in

This compound, like other dideoxynucleosides, lacks this crucial 3'-hydroxyl group. nih.gov Once the RT incorporates F-ddATP into the nascent viral DNA chain, no further nucleotides can be added because there is no 3'-OH group to form the next phosphodiester linkage. letstalkacademy.comnih.gov This results in the premature termination of the growing DNA chain, a process often referred to as "de facto" termination. nih.govnih.gov

Modulation of Enzyme Translocation Dynamics by this compound Analogs

A key aspect of the antiviral efficacy of this compound analogs lies in their ability to modulate the translocation dynamics of viral polymerases, particularly reverse transcriptase (RT). Translocation is the crucial step-wise movement of the polymerase along the nucleic acid template, which is essential for the sequential addition of nucleotides to the growing DNA chain. Analogs of F-ddA, most notably 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), have been shown to disrupt this process through a unique mechanism, acting as translocation-defective reverse transcriptase inhibitors. nih.gov

Upon incorporation into the nascent DNA chain, the triphosphate form of EFdA (EFdA-TP) introduces a structural perturbation that hinders the subsequent movement of the RT enzyme. This inhibitory action is not a simple chain termination event seen with many traditional NRTIs that lack a 3'-hydroxyl group. Instead, EFdA, which possesses a 3'-hydroxyl group, allows for the theoretical possibility of further chain elongation. However, the presence of the 4'-ethynyl group creates steric hindrance and unfavorable interactions within the enzyme's active site, effectively stalling the polymerase. nih.gov

This stalling effect can manifest in two distinct ways, depending on the specific nucleotide sequence of the viral template:

Immediate Chain Termination: In certain sequence contexts, the incorporation of EFdA-monophosphate (EFdA-MP) leads to an almost complete halt of DNA synthesis. The RT enzyme is unable to efficiently translocate from the pre-translocation (N) site to the post-translocation (P) site, effectively acting as an immediate chain terminator. nih.govnih.gov

Delayed Chain Termination: In other sequence contexts, the RT enzyme may manage to incorporate one additional nucleotide after the insertion of EFdA-MP. However, the translocation process is significantly slowed, leading to a delayed but ultimately effective termination of DNA synthesis. nih.govnih.gov

This dual mechanism of action, dictated by the template sequence, represents a sophisticated strategy to inhibit viral replication and contributes to the high potency of EFdA.

Table 1: Modulation of HIV-1 Reverse Transcriptase Translocation by 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)

| Mechanism | Description | Consequence for Viral Replication |

| Translocation-Defective Inhibition | After incorporation, the 4'-ethynyl group of EFdA creates steric hindrance within the reverse transcriptase active site, impeding the enzyme's movement along the DNA template. nih.govnih.gov | Halts or significantly slows down the process of viral DNA synthesis. |

| Immediate Chain Termination (Sequence-Dependent) | In specific template sequences, the incorporated EFdA acts as a definitive stop signal, preventing any further nucleotide addition. nih.govnih.gov | Premature termination of the viral DNA chain, leading to non-viable provirus. |

| Delayed Chain Termination (Sequence-Dependent) | In other template sequences, one more nucleotide may be added after EFdA, but subsequent translocation and elongation are severely impaired. nih.govnih.gov | Eventual termination of DNA synthesis, resulting in an incomplete viral genome. |

Detailed research findings have elucidated the molecular interactions underpinning this translocation-defective inhibition. Structural studies have revealed that the 4'-ethynyl group of EFdA can fit into a hydrophobic pocket within the RT active site, creating a stable but non-productive complex that resists the forward motion required for DNA synthesis. nih.gov

Table 2: Research Findings on the Inhibition of HIV-1 RT by EFdA

| Research Finding | Method of Investigation | Key Insight | Reference |

| Multiple Inhibition Mechanisms | Biochemical assays and primer extension analysis | EFdA-TP acts as both an immediate and delayed chain terminator in a sequence-dependent manner. | nih.govnih.gov |

| Translocation-Defective Properties | Pre-steady-state kinetics and structural biology (X-ray crystallography) | EFdA-terminated primers cause RT to be "stuck" in the pre-translocation state, preventing the binding of the next nucleotide. | nih.govnih.gov |

| Role of the 4'-Ethynyl Group | Molecular modeling and structural analysis | The 4'-ethynyl group fits into a hydrophobic pocket in the RT active site, locking the enzyme in a translocation-incompetent conformation. | nih.gov |

The ability of F-ddA analogs to modulate enzyme translocation dynamics represents a significant advancement in the development of antiviral therapeutics, offering a potent and nuanced mechanism for inhibiting viral replication.

Structure Activity Relationship Sar Investigations of 2 Fluoro 2 ,3 Dideoxyadenosine Analogs

Stereochemical Determinants of Biological Efficacy

The spatial arrangement of atoms within the sugar ring of 2'-fluoro-2',3'-dideoxyadenosine analogs is a critical factor in their biological activity. The orientation of the fluorine atom at the 2'-position and the preferred conformation of the furanose ring are two major determinants of the molecule's ability to interact with viral enzymes.

The stereochemistry of the fluorine atom at the 2'-position of the sugar ring, designated as either β (up) or α (down), significantly impacts the antiviral profile of dideoxyadenosine analogs. Generally, for anti-HIV activity, a 2'-β-fluoro (ribo) configuration is favored over the 2'-α-fluoro (arabino) configuration.

2'-β-fluoro-2',3'-dideoxyadenosine (β-F-ddA) has demonstrated notable anti-HIV activity. In contrast, its α-anomer, 2'-fluoro-2',3'-dideoxyarabinosyladenine (α-F-ara-ddA), while metabolically more stable, shows a different biological profile. nih.gov The increased metabolic stability of the α-fluoro analog is due to its reduced susceptibility to deamination by adenosine (B11128) deaminase. nih.gov However, this stability does not always translate to potent antiviral efficacy.

Studies on related 2'-fluoro-dideoxynucleosides have shown that while β-F-ddA has anti-HIV potency that is only modestly decreased compared to its non-fluorinated parent compound (ddA), it is significantly less potent in suppressing mitochondrial DNA content, suggesting a better toxicity profile. nih.gov The introduction of a fluorine atom in the β-configuration appears to strike a balance between maintaining antiviral activity and reducing cellular toxicity. The α-fluoro counterparts are often found to be less active or inactive against HIV. nih.gov This difference in activity is attributed to the specific interactions, or lack thereof, with the active site of HIV reverse transcriptase, which is highly sensitive to the stereochemistry at the 2'-position.

| Compound | 2'-Fluorine Stereochemistry | Key Antiviral/Metabolic Features |

| 2'-β-Fluoro-2',3'-dideoxyadenosine (β-F-ddA) | β (up/ribo) | Modest decrease in anti-HIV potency compared to ddA; significantly less potent in suppressing mitochondrial DNA. nih.gov |

| 2'-α-Fluoro-2',3'-dideoxyarabinosyladenine (α-F-ara-ddA) | α (down/arabino) | Metabolically stable; deaminated 10 times less rapidly than ddA. nih.gov |

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) forms. colostate.edu The preferred sugar pucker significantly influences how a nucleoside analog is recognized and incorporated by viral polymerases. For many anti-HIV nucleoside analogs, including derivatives of this compound, a preference for the North conformation is strongly correlated with increased potency. nih.gov

The presence of an electronegative fluorine atom at the 2'-position has a profound influence on the sugar's conformational preference. nih.gov In 2'-deoxy-2'-fluororibonucleosides (with a β-fluoro group), the sugar pucker is biased towards the C3'-endo (North) conformation. glenresearch.com This conformation mimics the sugar pucker of natural ribonucleosides and is often favored by viral reverse transcriptases. nih.gov

Nuclear magnetic resonance (NMR) studies on 4'-substituted nucleoside reverse transcriptase inhibitors (NRTIs) have shown that modifications that stabilize the North conformation lead to more efficient incorporation into the nascent DNA strand by HIV reverse transcriptase. nih.gov For instance, the highly potent anti-HIV agent 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has its sugar ring locked in a C2'-exo/C-3'-endo (North) conformation. nih.gov This conformational rigidity is a key factor in its remarkable antiviral activity. In contrast, nucleosides that favor a C2'-endo (South) pucker, which is more DNA-like, can also be incorporated but may not be as potent. nih.gov

| Sugar Pucker Conformation | Associated Nucleic Acid Form | Correlation with Antiviral Potency | Example |

| C3'-endo (North) | RNA-like | Preferred for high potency against HIV reverse transcriptase. nih.govnih.gov | 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) nih.gov |

| C2'-endo (South) | DNA-like | Generally associated with lower potency compared to North-conforming analogs. nih.gov |

Impact of Purine (B94841) Base Modifications on Antiviral and Anticancer Profiles of this compound Derivatives

Modifications to the adenine (B156593) base of this compound can significantly enhance its therapeutic properties. A key strategy to improve antiviral activity is to protect the molecule from metabolic degradation. One of the primary metabolic pathways for adenosine analogs is deamination by adenosine deaminase (ADA). The introduction of a halogen, such as fluorine, at the 2-position of the adenine ring has been shown to be a major determinant in decreasing susceptibility to ADA. nih.gov This modification alters the pKa of the N1 position on the adenine base, making the compound a poor substrate for the enzyme. nih.gov Consequently, 2-halo-2'-fluoro-2',3'-dideoxyadenosine derivatives have a longer intracellular half-life, leading to enhanced antiviral efficacy.

Beyond antiviral applications, purine analogs have been investigated for their anticancer potential. The metabolic product of some 2'-deoxy-2'-fluoroadenosine prodrugs is 2-fluoroadenine (B1664080) (FAde), a toxic agent that can be effective against tumors, particularly in gene-directed enzyme prodrug therapy (GDEPT) systems utilizing E. coli purine nucleoside phosphorylase. medchemexpress.comnih.gov This enzyme cleaves the nucleoside to release the toxic base, which can then inhibit DNA and protein synthesis in cancer cells. nih.gov Modifications at the 8-position of the purine ring have also been explored. For example, the synthesis of 2,8-disubstituted 2'-deoxyadenosines has been achieved through palladium-catalyzed direct C8-H arylation, which can lead to novel compounds with potential cytotoxic activity against tumor cell lines. nih.govresearchgate.net

| Purine Base Modification | Effect on Antiviral Profile | Effect on Anticancer Profile |

| 2-Fluoro substitution | Decreases susceptibility to adenosine deaminase, enhancing antiviral activity. nih.gov | The metabolite 2-fluoroadenine can be a potent anticancer agent. medchemexpress.comnih.gov |

| 8-Aryl substitution | Can lead to derivatives with cytotoxic activity against tumor cell lines. nih.gov |

Effect of 4'-Substitutions on Inhibitory Activity, exemplified by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA)

The introduction of small substituents at the 4'-position of the sugar ring has led to the development of some of the most potent nucleoside reverse transcriptase inhibitors (NRTIs). 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as islatravir or MK-8591) is a prime example of the success of this strategy. nih.govpnas.org EFdA is a deoxyadenosine (B7792050) analog with an ethynyl (B1212043) group at the 4'-position and a fluorine atom at the 2-position of the adenine base. biorxiv.org

The 4'-ethynyl group plays a crucial role in the high potency of EFdA. It helps to lock the sugar ring in the C2'-exo/C-3'-endo (North) conformation, which is optimal for binding to the HIV reverse transcriptase active site. nih.gov Furthermore, the 4'-ethynyl group interacts with a conserved hydrophobic pocket within the polymerase active site, an interaction not exploited by other NRTIs. pnas.orgpnas.org This unique interaction is central to EFdA's novel mechanism of action as a reverse transcriptase translocation inhibitor. After being incorporated into the growing DNA chain, EFdA severely hinders the translocation of the reverse transcriptase, effectively halting DNA synthesis. pnas.org

EFdA exhibits remarkable potency against both wild-type and drug-resistant strains of HIV, with an EC50 as low as 50 picomolar in some assays. nih.gov Its unique structure, which includes a 3'-OH group like natural deoxynucleotides, and its multiple mechanisms of inhibition contribute to its high efficacy and the high barrier to resistance development. biorxiv.orgnih.gov

| Compound | 4'-Substitution | Key Inhibitory Features |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Ethynyl (-C≡CH) | - Highly potent against wild-type and resistant HIV strains (EC50 as low as 50 pM). nih.gov- Stabilizes North sugar pucker conformation. nih.gov- Acts as a reverse transcriptase translocation inhibitor. pnas.org- Interacts with a unique hydrophobic pocket in the RT active site. pnas.org |

| 4'-Cyano-2-amino-2'-deoxyadenosine (CAdA) | Cyano (-CN) | - Potent inhibitor of HBV and HIV-1 replication. nih.gov- Stabilizes North sugar pucker conformation. nih.gov |

| 4'-Azidocytidine | Azido (-N3) | Potent and selective inhibitor of hepatitis C virus (HCV) RNA polymerase. nih.gov |

| 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112) | Chloromethyl (-CH2Cl) | Was evaluated for the treatment of respiratory syncytial virus (RSV). nih.gov |

Preclinical Efficacy and Selectivity Studies of 2 Fluoro 2 ,3 Dideoxyadenosine

Antiviral Spectrum and Potency in in vitro Cellular Models

In laboratory settings, F-ddA has shown potent inhibitory effects against various viruses, most notably the Human Immunodeficiency Virus (HIV).

Inhibition of Retroviral Replication (e.g., Human Immunodeficiency Virus Type 1 and Type 2)

F-ddA is a dideoxynucleoside analog, and its triphosphate form acts as a potent inhibitor of reverse transcriptase, a crucial enzyme for retroviral replication. asm.org Studies have shown that F-ddA effectively inhibits the replication of both HIV-1 and HIV-2. The introduction of a fluorine atom at the 2' position of the sugar moiety enhances its metabolic stability compared to its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov This stability contributes to its potent anti-HIV activity. In human T-cell lines such as MOLT-4, ATH8, and CEM, F-ddA has demonstrated a more direct anabolic pathway to its active triphosphate form, leading to a greater accumulation of the active metabolite compared to ddA. nih.gov

Efficacy against Drug-Resistant Viral Strains

A critical aspect of any new antiviral agent is its effectiveness against viral strains that have developed resistance to existing drugs. While specific data on F-ddA's efficacy against a wide array of drug-resistant HIV strains is an area of ongoing research, the development of new nucleoside analogs like F-ddA is driven by the need to overcome the challenge of drug resistance. nih.govasm.org The emergence of resistance to frontline antiretroviral therapies underscores the importance of developing compounds with different resistance profiles. who.intwho.int

Broader Antiviral Activities against other Viral Pathogens (e.g., Murine Sarcoma Virus)

Beyond its well-documented anti-HIV activity, research has explored the broader antiviral potential of fluorinated nucleoside analogs. While specific studies focusing solely on F-ddA against the Murine Sarcoma Virus are not extensively detailed in the provided context, related compounds have shown a wide spectrum of activity. For example, 3'-deoxy-3'-fluoroadenosine has demonstrated antiviral effects against flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov This suggests that the structural modifications of F-ddA could confer activity against a range of viruses that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication.

Evaluation of Efficacy in in vivo Animal Models of Viral Infection

To assess its real-world potential, F-ddA has been evaluated in animal models that mimic human viral infections.

Assessment in Humanized Murine Models (e.g., hu-PBL-SCID and hu-PBMC-NOD/SCID mice)

A significant advancement in preclinical HIV research has been the development of humanized mouse models, such as severe combined immunodeficiency (SCID) mice reconstituted with human peripheral blood leukocytes (hu-PBL-SCID mice). asm.orgmdpi.comnih.gov These models provide a valuable platform for evaluating the in vivo efficacy of antiretroviral agents. mdpi.comnih.gov

In studies using the hu-PBL-SCID mouse model, F-ddA has demonstrated potent anti-HIV-1 activity. asm.orgcapes.gov.br When administered prior to infection with HIV-1, F-ddA was highly effective at preventing infection. In one study, none of the 44 mice treated with F-ddA developed HIV infection, compared to a 93% infection rate in the control group. asm.orgcapes.gov.br In follow-up controlled studies, the protective effect of F-ddA was confirmed, with a significantly lower infection rate in the treated group compared to the control group (4 out of 20 versus 18 out of 20). asm.orgcapes.gov.br

Table 1: In Vivo Efficacy of F-ddA in Preventing HIV-1 Infection in hu-PBL-SCID Mice

| Treatment Group | Number of Mice | Number Infected | Infection Rate (%) |

| Control | 42 | 39 | 93% |

| Zidovudine | 16 | 5 | 31% |

| F-ddA (Initial Study) | 44 | 0 | 0% |

| Control (Follow-up) | 20 | 18 | 90% |

| F-ddA (Follow-up) | 20 | 4 | 20% |

Data sourced from references asm.orgcapes.gov.br

Immunological Impact and Preservation of Lymphocyte Populations (e.g., CD4+ T cells)

In addition to its direct antiviral effects, F-ddA has shown a protective effect on the human immune system in the context of HIV infection. A hallmark of HIV infection is the depletion of CD4+ T cells, which are crucial for a healthy immune response. nih.govnih.gov

In the hu-PBL-SCID mouse model, treatment with F-ddA was found to preserve the population of human CD4+ T cells despite the presence of HIV. asm.orgcapes.gov.br Mice treated with F-ddA had a significantly higher percentage of CD4+ T cells compared to untreated control mice (10.3% ± 3.4% versus 0.27% ± 0.21%). asm.orgcapes.gov.br This preservation of CD4+ cells is a critical indicator of a potentially effective antiretroviral therapy, as it suggests the agent can not only suppress viral replication but also mitigate the damage to the immune system caused by the virus.

Anticancer Activity in Cell Lines

Preclinical studies have explored the potential of 2'-Fluoro-2',3'-dideoxyadenosine (F-ddA) as an anticancer agent, focusing on its activity in various cancer cell lines. Research indicates that its efficacy is closely linked to cellular metabolism, which can differ significantly between malignant and non-malignant cells, or even between different types of cancer cells.

Differential Cytotoxicity in Malignant versus Non-Malignant Cell Lines

The selective toxicity of nucleoside analogs like this compound against cancer cells is often not an inherent property of the compound itself but is dictated by the unique enzymatic profile of malignant cells. The differential expression of enzymes involved in activating or degrading the drug can lead to a therapeutic window, where cancer cells are more susceptible to the compound's cytotoxic effects than normal, healthy cells.

A key example of this principle is seen with the parent compound, 2',3'-dideoxyadenosine (ddA). Studies have demonstrated that ddA exhibits selective toxicity towards malignant cells that express the enzyme terminal deoxynucleotidyl transferase (TdT), a specialized DNA polymerase found in certain types of leukemia and lymphoma cells. nih.govresearchgate.net In one study, TdT-positive leukemic cell lines showed progressive, dose-related cytotoxicity upon exposure to ddA, while TdT-negative leukemic cells were not affected. nih.govnih.gov This selective effect was highlighted in an experiment where a pre-B-cell line that does not naturally express TdT was rendered TdT-positive. The TdT-positive cells showed significantly higher cell death compared to the original TdT-negative parental cells when treated with ddA in combination with an adenosine (B11128) deaminase inhibitor. nih.gov

Table 1: Differential Cytotoxicity of 2',3'-dideoxyadenosine (ddA) in TdT-Positive vs. TdT-Negative Cells

| Cell Line Type | TdT Expression | Treatment Conditions (48h) | Cell Death (%) | Reference |

|---|---|---|---|---|

| Parental Pre-B-Cell Line | Negative | 250 µmol/L ddA + 30 µmol/L Coformycin | 30% | nih.gov |

| Engineered Pre-B-Cell Line | Positive | 250 µmol/L ddA + 30 µmol/L Coformycin | 90% | nih.gov |

This enzyme-dependent selectivity is a cornerstone of the anticancer strategy for dideoxynucleosides. While direct comparative studies on this compound cytotoxicity in malignant versus non-malignant cell lines are not extensively detailed in the provided literature, its mechanism is predicated on the same principle. The presence of the fluorine atom modifies its metabolism, but its ultimate cytotoxicity relies on its conversion to an active form by enzymes that are often more active or highly expressed in cancer cells. nih.govnih.gov Therefore, the differential cytotoxicity of this compound is believed to be a function of the specific metabolic activities within the target cancer cells.

Enzyme-Directed Conversion of this compound to Cytotoxic Metabolites in Cancer Cells

This compound acts as a prodrug, meaning it is administered in an inactive form and must be converted into its active, cytotoxic metabolites within the cell through a series of enzymatic reactions. The efficiency of this conversion is a critical determinant of its anticancer activity. nih.gov

The metabolic pathway of this compound involves several key enzymes:

Adenosine Deaminase (ADA): In vivo, this compound (F-ddA) can be converted to its inosine (B1671953) analogue, 2'-Fluoro-2',3'-dideoxyinosine (B148055) (F-ddI), by the enzyme adenosine deaminase. However, F-ddA is a much poorer substrate for ADA compared to its non-fluorinated parent, ddA. nih.gov This resistance to deamination is significant because it increases the intracellular residence time of F-ddA, allowing more of it to be directed towards the activation pathway.

Kinases: The primary route for activation is phosphorylation. For the related compound 2'-fluoro-2',3'-dideoxyarabinosyladenine, studies in kinase-deficient cell lines indicate that the initial phosphorylation step is catalyzed by 2'-deoxycytidine (B1670253) kinase. nih.gov This kinase converts the nucleoside into its monophosphate form. Subsequent phosphorylation events, carried out by other cellular kinases, lead to the formation of the active diphosphate (B83284) and triphosphate metabolites. nih.gov It is this triphosphate metabolite that functions as the ultimate cytotoxic agent. In MOLT-4 T-lymphoblast cells, the fluorinated analogue produced significantly higher levels of the active triphosphate metabolite compared to the non-fluorinated parent compound over the same period. nih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP): This enzyme typically acts as a catabolic (deactivating) enzyme for many nucleoside analogs. However, this compound is resistant to cleavage by purine nucleoside phosphorylase. nih.gov This metabolic stability prevents its premature degradation and contributes to a more favorable pharmacokinetic profile compared to other nucleosides that are susceptible to this enzyme. nih.govnih.gov

The cytotoxic mechanism is achieved when the active triphosphate metabolite of this compound is incorporated into a growing DNA chain by DNA polymerases. Because the dideoxy structure lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, ultimately leading to cell death. nih.govresearchgate.net The selective killing of cancer cells is thus driven by a higher rate of enzymatic activation to the toxic triphosphate form within the malignant cells. nih.gov

Pharmacokinetic and Biotransformation Dynamics of 2 Fluoro 2 ,3 Dideoxyadenosine in Non Human Systems

Systemic Disposition and Bioavailability of 2'-Fluoro-2',3'-dideoxyadenosine

The systemic disposition of this compound (F-ddA) has been evaluated in non-human primates, providing key insights into its behavior in a biological system. In rhesus monkeys, F-ddA demonstrates a biexponential plasma concentration-time profile following intravenous administration, with a mean residence time of 0.17 hours. nih.gov This indicates a rapid distribution and elimination process.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys This table is interactive. Users can sort and filter the data.

| Parameter | Value | Units |

|---|---|---|

| Mean Residence Time | 0.17 | hours |

Data sourced from pharmacokinetic studies in rhesus monkeys. nih.gov

The oral bioavailability of a drug is a crucial determinant of its clinical utility. For F-ddA, oral absorption is significantly hampered by first-pass metabolism within the intestine. nih.gov The enzyme adenosine (B11128) deaminase (ADA), present in the intestinal tract, poses a substantial barrier to the oral absorption of F-ddA. nih.gov

Several factors can influence the gastrointestinal absorption of F-ddA. Physicochemical properties such as molecular weight, lipophilicity, and the number of rotatable bonds are known to affect a drug's absorption and first-pass elimination. sigmaaldrich.com For F-ddA, the primary factor limiting its oral bioavailability is its rapid conversion to F-ddI by intestinal ADA. nih.gov Studies in rats have shown that after oral administration of F-ddA, its metabolite F-ddI is the major circulating compound, indicating extensive in vivo conversion. nih.gov This suggests that F-ddA itself is well-absorbed, but is rapidly metabolized before it can reach systemic circulation. nih.gov To overcome this, local inhibition of intestinal ADA has been explored as a strategy to enhance the oral bioavailability of F-ddA. nih.gov

Enzyme-Mediated Biotransformation and Its Modulation

This compound is readily metabolized by adenosine deaminase (ADA), an enzyme crucial in purine (B94841) metabolism. tandfonline.commdpi.com ADA catalyzes the irreversible deamination of F-ddA to its corresponding inosine (B1671953) analog, 2'-fluoro-2',3'-dideoxyinosine (B148055) (F-ddI). nih.govnih.gov This conversion is a major metabolic pathway for F-ddA and significantly influences its pharmacokinetic profile. nih.gov Following administration in rhesus monkeys, the majority of the drug exposure in plasma is from the metabolite F-ddI. nih.gov

To enhance the systemic availability of the parent compound, F-ddA, strategies to inhibit ADA have been investigated. Co-administration of F-ddA with an ADA inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has been shown to effectively block the intestinal ADA. nih.gov In rat intestinal perfusion studies, high concentrations of EHNA completely inhibited the conversion of F-ddA to F-ddI, leading to a nearly threefold increase in the permeability coefficient of F-ddA. nih.gov This demonstrates that inhibiting ADA can significantly improve the amount of F-ddA that is absorbed intact.

In contrast to its susceptibility to ADA, this compound demonstrates resistance to degradation by another key enzyme in purine metabolism, purine nucleoside phosphorylase (PNP). ebi.ac.uk PNP is responsible for the catabolism of purine nucleosides by cleaving the bond between the purine base and the sugar moiety. The stability of F-ddA in the presence of PNP is a notable characteristic, as this resistance to phosphorolysis contributes to its metabolic stability. While other nucleoside analogs are substrates for PNP, F-ddA's structure confers this resistance. nih.gov

Enhanced Delivery and Tissue Distribution

The distribution of this compound into various tissues is a critical aspect of its pharmacokinetic profile. Studies in rhesus monkeys have shown that F-ddA does penetrate into the cerebrospinal fluid (CSF), although to a limited extent, with a mean CSF to plasma area under the curve (AUC) ratio of 0.068. nih.gov Approximately one-quarter of the drug found in the CSF is the unchanged parent compound, F-ddA. nih.gov

Enhancing the delivery of F-ddA to target tissues, particularly the central nervous system, is an important therapeutic goal. F-ddA has been described as a prodrug of F-ddI with enhanced delivery to the central nervous system. nih.gov The use of nanocarriers is one potential strategy being explored to improve the tissue distribution of therapeutic molecules. For instance, gold nanoparticles have been studied for their ability to carry oligonucleotides across the blood-brain barrier. researchgate.net Such advanced delivery systems could potentially be adapted to improve the distribution of F-ddA to specific sites of action.

Strategies for Central Nervous System (CNS) Penetration

The effective delivery of therapeutic agents to the central nervous system is a significant challenge in pharmacology, primarily due to the restrictive nature of the blood-brain barrier (BBB). For this compound (F-ddA), a key strategy for achieving CNS penetration revolves around its function as a prodrug that is activated within the brain.

Research in rat models has demonstrated that F-ddA, which is more lipophilic than its primary metabolite 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI), can achieve significantly higher concentrations of total dideoxynucleoside (F-ddA and F-ddI) in both the brain and cerebrospinal fluid (CSF) compared to the administration of F-ddI alone. This suggests that the increased lipophilicity of F-ddA facilitates its passage across the BBB.

Once within the CNS, F-ddA is enzymatically converted to F-ddI by adenosine deaminase (ADA), an enzyme present in brain tissue. This biotransformation effectively "traps" the active metabolite within the brain, leading to higher concentrations of F-ddI in the brain parenchyma and a higher CSF-to-plasma ratio than what is observed when F-ddI is administered directly. This mechanism highlights a deliberate strategy where F-ddA serves as a transport form to deliver the active therapeutic agent to the CNS.

Pharmacokinetic Parameters of F-ddA in Rhesus Monkeys

| Parameter | Value |

|---|---|

| Mean Residence Time (Plasma) | 0.17 h |

| Mean CSF AUC to Plasma AUC Ratio | 0.068 |

| Parent Drug to Metabolite AUC Ratio | 0.16 |

Data derived from a study in three rhesus monkeys after a single 20 mg/kg intravenous dose. nih.gov

Blood-Brain Barrier (BBB) Transport Mechanisms and Enzymatic Roles

The transport of this compound across the blood-brain barrier is a multifactorial process involving both passive diffusion and enzymatic activity. The physicochemical properties of F-ddA, particularly its lipophilicity, are crucial for its initial transit across the endothelial cells of the BBB.

Passive Diffusion: The structural characteristics of F-ddA, including its fluorine substitution, contribute to its ability to passively diffuse across the lipid membranes of the BBB. This is a common mechanism for small, lipophilic molecules to enter the brain. researchgate.netarizona.edunih.govresearchgate.net For a related compound, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A), transport has been shown to occur via passive diffusion rather than through purine nucleoside transport carrier systems. This provides a strong indication that F-ddA likely follows a similar transport pathway.

Enzymatic Role of Adenosine Deaminase (ADA): A critical component of F-ddA's BBB transport and CNS accumulation is the enzymatic conversion to F-ddI by adenosine deaminase (ADA). wikipedia.orgnih.gov This enzyme is present within the brain tissue and acts on F-ddA after it has crossed the BBB. This conversion is a key part of the "prodrug" strategy, as the resulting metabolite, F-ddI, is less lipophilic and therefore less likely to diffuse back out of the brain. frontiersin.org

Inhibition of ADA has been shown to significantly alter the CNS pharmacokinetics of F-ddA. In rats pre-treated with an ADA inhibitor, the prodrug effect is abolished, leading to enhanced concentrations of the intact F-ddA in both the brain parenchyma and the CSF. This demonstrates the pivotal role of ADA in the biotransformation and retention of the compound within the CNS.

Role of Other Enzymes and Transporters: While the role of ADA is well-established, the involvement of other enzymes and transporters in the BBB transit of F-ddA is less clear. Purine nucleoside phosphorylase (PNP) is another key enzyme in purine metabolism. nih.govnih.govwikipedia.orgtaylorandfrancis.comresearchgate.net While F-ddA itself is designed to be resistant to PNP, this enzyme can be involved in the further metabolism of related compounds. The potential for interaction with various influx and efflux transporters at the BBB, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, remains an area for further investigation. nih.gov The activation of adenosine receptors, such as the A2A receptor, has been shown to modulate BBB permeability, which could indirectly influence the transport of compounds like F-ddA. nih.gov

CNS Distribution of F-ddA and Metabolites in Rats

| Compound | Brain Concentration Enhancement (vs. F-ddI control) | CSF Concentration Enhancement (vs. F-ddI control) |

|---|---|---|

| Total Dideoxynucleoside (F-ddA + F-ddI) | ~8x | ~11x |

| F-ddI (from F-ddA administration) | 5x (parenchyma ratio) | 3x (CSF/plasma ratio) |

Data reflects the administration of F-ddA compared to F-ddI in rats.

Biophysical and Computational Characterization of 2 Fluoro 2 ,3 Dideoxyadenosine

Spectroscopic and Crystallographic Studies

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide high-resolution data on the atomic-level structure and conformation of 2'-Fluoro-2',3'-dideoxyadenosine, both in solution and when bound to enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational dynamics of nucleosides in solution. For 2'-fluoro-substituted nucleosides, NMR is particularly crucial for determining the pucker of the furanose ring, which is a key determinant of biological activity. The furanose ring exists in a dynamic equilibrium between two major conformational states: North (N-type, C3'-endo) and South (S-type, C2'-endo).

The highly electronegative fluorine atom at the C2' position significantly influences this equilibrium. glenresearch.comglenresearch.com This effect, known as the gauche effect, along with steric and other electronic factors, creates a conformational bias. The analysis of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data allows for the precise characterization of this equilibrium. For instance, the absence of a detectable ³J(H1'–H2') coupling constant is often consistent with a C3'-endo (North) conformation. nih.gov Conversely, larger coupling constants may indicate a C2'-endo (South) preference. Studies on related fluorinated nucleosides have shown a strong correlation between a C3'-endo conformation and potent biological activity. nih.gov

Heteronuclear NOE experiments can further verify the stereochemistry and conformation. nih.gov ¹³C NMR spectroscopy also serves as a useful probe, as the chemical shifts of the sugar carbons, particularly C2', C3', and C4', are sensitive to the ring pucker. nih.gov Generally, C3'-endo conformers exhibit upfield shifts for the C3' and C5' signals compared to C2'-endo conformers. nih.gov

Table 1: Representative NMR Parameters for Conformational Analysis of 2'-Fluoro Nucleosides

| Parameter | N-type (C3'-endo) Conformation | S-type (C2'-endo) Conformation | Significance |

| ³J(H1'-H2') | Small (~0-2 Hz) | Large (~5-8 Hz) | Key indicator of sugar pucker equilibrium. |

| ³J(H3'-H4') | Small (~2-4 Hz) | Large (~7-10 Hz) | Complements ³J(H1'-H2') data. |

| ¹H-¹⁹F Coupling | Specific J-values (e.g., ³J(F2'-H1'), ³J(F2'-H3')) | Differing J-values from N-type | Provides direct information on the fluorine's environment and dihedral angles. |

| NOE | Proximity between H2' and H4' is reduced | Proximity between H1' and H4' is reduced | Helps determine spatial proximity of protons, confirming sugar pucker and glycosidic bond orientation (syn/anti). |

| ¹³C Chemical Shifts | C3' and C5' signals shifted upfield | C3' and C5' signals shifted downfield | Provides an independent measure of the dominant sugar conformation. |

Note: The exact values can vary depending on the specific compound, solvent, and experimental conditions. The table presents general trends observed in fluorinated nucleosides.

X-ray Crystallography of Compound-Enzyme Complexes and Inhibition Intermediates

X-ray crystallography provides a static, high-resolution snapshot of how a molecule is positioned within a protein's active site. While a crystal structure of this compound specifically complexed with its primary target, HIV-1 reverse transcriptase (RT), is not publicly available, data from closely related structures offer significant insights.

For instance, crystallographic studies of HIV-1 RT complexed with DNA and other nucleoside RT inhibitors (NRTIs), such as AZT, reveal the precise interactions necessary for binding and incorporation. nih.gov These structures show that the incoming nucleoside triphosphate must be accommodated in the polymerase active site, interacting with key amino acid residues like Tyr115, Met184, and Asp185. The conformation of the sugar ring is critical for correct positioning.

Furthermore, the crystal structure of a fluoro-modified L-DNA duplex demonstrated that a 2'-deoxy-2'-fluoro-L-uridine residue adopts a C3'-endo (North) sugar pucker within a left-handed helix. iu.edu Studies on other fluorinated nucleosides, such as 5'-fluoro-2',5'-dideoxyadenosine (B10758482) bound to adenosine (B11128) synthase, show that the enzyme's active site can reorganize its hydrogen bonding network to accommodate the modified sugar, and that a planar ribose conformation is not strictly required for catalysis. pdbj.org These findings collectively suggest that when this compound triphosphate binds to an enzyme like HIV-1 RT, it is held in a specific conformation, likely the North pucker, which is favored for catalysis but, due to the lack of a 3'-OH group, leads to chain termination.

In Silico Modeling and Simulation

Computational methods are invaluable for complementing experimental data, offering dynamic views of molecular interactions and detailed energetic analyses that can be difficult to obtain otherwise.

Density Functional Theory (DFT) Applications in Conformational Analysis of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. In the context of this compound, DFT is employed to calculate the relative energies of its different conformers, primarily the North (C3'-endo) and South (C2'-endo) puckers of the furanose ring. researchgate.net

These calculations help to quantify the conformational preferences observed in NMR studies. By optimizing the geometry of each conformer, DFT can determine the most stable, lowest-energy state in isolation (in vacuo) or in a simulated solvent environment. Studies on related nucleosides have shown that for 2'-deoxyribonucleosides, the C2'-endo/anti conformer is often the lowest energy state, while for ribonucleosides, the C3'-endo/anti and C2'-endo/anti conformers have very similar energies. researchgate.net The introduction of the 2'-fluoro substituent significantly perturbs this balance. DFT calculations can precisely model the impact of the fluorine's electronegativity and steric bulk on the sugar pucker equilibrium, providing a theoretical basis for the experimentally observed preference for the North conformation, which is often linked to higher biological activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its protein target.

Molecular Docking predicts the preferred orientation of the ligand (in this case, the active triphosphate form of this compound) when bound to a receptor (e.g., HIV-1 RT) to form a stable complex.

Molecular Dynamics (MD) simulations provide a dynamic view of this interaction over time, revealing the stability of the complex and the specific atomic interactions that maintain binding. An MD simulation of the triphosphate form of this compound (specifically the β-fluoro diastereomer, βFddATP) in a ternary complex with HIV-1 RT and DNA has provided crucial insights into its mechanism of action. acs.org

The simulations revealed that:

HIV-1 RT prefers to bind the incoming nucleotide in a North conformation. acs.org

The south-biased βFddATP can bind to the RT active site without steric hindrance from the key residue Tyr115, which acts as a "gatekeeper". acs.org

However, for incorporation to occur, the molecule must flip from its preferred South conformation to the active North conformation, a process that incurs a significant energy penalty. acs.org

This energy cost explains why βFddATP is a less potent inhibitor than the more flexible, unsubstituted dideoxyadenosine (ddATP), which can switch to the active North conformation with a smaller energy penalty. acs.org

These simulations highlight the delicate balance between the inherent conformational preference of the drug and the conformational requirements of the enzyme's active site, providing a clear rationale for the compound's inhibitory activity.

Broader Research Applications and Future Perspectives of 2 Fluoro 2 ,3 Dideoxyadenosine

Development of Next-Generation Nucleoside Analogs Based on 2'-Fluoro-2',3'-dideoxyadenosine Principles

The insights gained from the study of this compound have been instrumental in guiding the development of new and improved nucleoside analogs. A key takeaway has been the profound impact of the 2'-fluoro substitution on the metabolic stability of the nucleoside scaffold. oup.comnih.gov Research has shown that this compound is significantly more resistant to enzymatic degradation, particularly deamination and phosphorolytic cleavage, compared to its parent compound, 2',3'-dideoxyadenosine (B1670502). nih.gov This enhanced stability is a direct result of the electronic properties of the fluorine atom, which alters the stereochemistry and electronic distribution of the sugar ring. oup.commdpi.com

This principle of utilizing 2'-fluorination to confer metabolic resistance has been a cornerstone in the design of next-generation nucleoside analogs. By incorporating a fluorine atom at the 2'-position, medicinal chemists can create compounds with improved pharmacokinetic profiles, leading to sustained therapeutic levels in the body. This has been a guiding principle in the development of other antiviral nucleosides, where overcoming rapid metabolism is a major hurdle. For instance, the development of 2'-deoxy-2'-fluoro-2'-methylcytidine-based analogs for Hepatitis C treatment was influenced by the understanding that 2'-modifications, including fluorination, could enhance stability and antiviral activity. nih.gov While not a direct descendant, the success of such modifications reinforces the principles learned from compounds like this compound.

Furthermore, the exploration of 2'-fluoro-dideoxy nucleosides has spurred the synthesis of a variety of related compounds with modifications at other positions of the sugar or the nucleobase. nih.gov These efforts aim to fine-tune the biological activity, selectivity, and resistance profiles of these next-generation analogs. The initial findings with this compound have thus served as a foundational platform for a more rational and targeted approach to nucleoside analog design.

Rational Drug Design Principles Derived from this compound Research

The study of this compound has provided several key principles that are now integral to the field of rational drug design, particularly for nucleoside-based therapeutics.

One of the most significant principles is the strategic use of fluorine as a bioisostere for the hydroxyl group. oup.commdpi.com The fluorine atom, being similar in size to a hydrogen atom but with the electronegativity of a hydroxyl group, can mimic some interactions of the natural 2'-hydroxyl group while conferring distinct properties. oup.com This bioisosteric replacement has been shown to:

Enhance Metabolic Stability: As previously mentioned, the 2'-fluoro group significantly reduces the susceptibility of the glycosidic bond to enzymatic cleavage, a major pathway for the inactivation of many nucleoside drugs. mdpi.commdpi.com This principle of "metabolic blocking" is a widely applied strategy in drug design to improve a drug's half-life and oral bioavailability. mdpi.com

Modulate Sugar Pucker and Conformation: The high electronegativity of the fluorine atom influences the conformation of the furanose ring. oup.com This conformational locking can pre-organize the nucleoside analog into a geometry that is more favorable for binding to the active site of a target enzyme, such as a viral polymerase, thereby enhancing its inhibitory activity. This principle of conformational control is a powerful tool in designing highly potent and selective inhibitors.

Fine-tune Polarity and Cell Permeability: The introduction of a fluorine atom can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. mdpi.com While this compound itself was found to enter cells via passive diffusion at a slower rate than its parent compound, the principle of using fluorine to modulate physicochemical properties for optimal cell penetration remains a key consideration in drug design. nih.gov

The comparative studies of this compound and its non-fluorinated counterpart have provided a clear and compelling case for the strategic incorporation of fluorine in drug design to overcome metabolic instability and enhance biological activity.

Utility as Biochemical Probes and Tools for Enzymology and Nucleic Acid Research

Beyond its therapeutic potential, this compound and its phosphorylated derivatives serve as valuable tools for biochemical and enzymological research. The triphosphate form, this compound triphosphate, can be utilized as a probe to study the mechanism and kinetics of DNA polymerases. nih.govnih.gov

Given that several thermostable DNA polymerases can incorporate 2'-fluoronucleotides, these analogs can be used to synthesize modified DNA strands with unique properties. nih.govoup.com These modified nucleic acids exhibit increased resistance to nuclease degradation, making them useful for a variety of applications, including:

Enzyme Mechanism Studies: By observing the incorporation efficiency and the effect on subsequent chain elongation, researchers can gain insights into the active site and catalytic mechanism of various DNA and RNA polymerases. The study of how 2'-fluoro-2'-deoxycytidine triphosphate is utilized by different polymerases provides a model for how the adenosine (B11128) analog could be similarly employed. nih.gov

Structural Biology: The incorporation of 2'-fluoro-modified nucleotides can help in the crystallization and structural determination of nucleic acid-protein complexes due to their enhanced stability.

Sanger Sequencing: The use of 2'-fluoronucleoside triphosphates in polymerase-directed synthesis has been explored as a way to create more stable DNA fragments for analysis. nih.govoup.com

The inherent stability of the 2'-fluoro modification makes this compound and its derivatives robust tools for probing biological systems, offering advantages over their more labile, non-fluorinated counterparts.

Emerging Research Avenues in Fluorinated Nucleoside Chemistry and Biology

The foundation laid by early research on compounds like this compound continues to support new and exciting avenues of investigation in the field of fluorinated nucleoside chemistry and biology.

One emerging area is the development of broad-spectrum antiviral agents . axionbiosystems.com The principles of enhancing metabolic stability and modulating activity through fluorination are being applied to create nucleoside analogs that are effective against a range of viruses. The structural and mechanistic insights from earlier compounds guide the design of new molecules with the potential to combat emerging viral threats.

Another promising direction is the synthesis of 4'-modified-2'-fluoro nucleosides . nih.gov Building upon the stable 2'-fluoro scaffold, researchers are introducing various substituents at the 4'-position to further enhance antiviral potency and selectivity. This "mix-and-match" approach, combining favorable modifications at different positions, is a testament to the cumulative knowledge gained from decades of nucleoside research.